Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate
Description
Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate is a heterocyclic compound featuring an indolizine core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 1, a methyl group at position 2, and a methyl ester at position 2. The Boc group enhances stability during synthetic processes, while the indolizine scaffold—a fused bicyclic system of pyrrole and pyridine—imparts unique electronic and steric properties.
Properties
IUPAC Name |
methyl 2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]indolizine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10-12(17-15(20)22-16(2,3)4)11-8-6-7-9-18(11)13(10)14(19)21-5/h6-9H,1-5H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCFELSVVMQTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1NC(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis . The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three classes of analogs: pyrrole derivatives , indole-based compounds , and bicyclic carboxylates (as described in the evidence). Key parameters include synthetic methods, spectroscopic features, and substituent effects.
Comparison with Pyrrole Derivatives ()
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methylpyrrole-3-carboxylates (e.g., 10a–e in ) share the Boc-protected amino and ester functionalities but differ in their core structure (pyrrole vs. indolizine).
Key Findings :
- Ethyl esters (as in 10a) are less prone to hydrolysis than methyl esters, suggesting the target compound may require stricter storage conditions .
Comparison with Indole Derivatives ()
The indole-based compound tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate () shares the Boc-protected amino group but incorporates a steroid-like framework.
Key Findings :
- The indolizine core’s smaller size and planar structure may enhance solubility compared to bulky tricyclic systems in indole derivatives.
- Boc protection in both compounds ensures stability during synthetic steps, but the indole derivative’s complex framework complicates purification .
Comparison with Bicyclic Carboxylates ()
Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate (CAS: 1350821-95-2, ) shares the Boc-amino and methyl ester groups but features a rigid bicyclo[2.2.2]octane core.
Key Findings :
- The indolizine’s aromaticity may facilitate π-π stacking in target binding, whereas the bicyclo[2.2.2]octane derivative’s rigidity is advantageous for conformational restriction .
- Both compounds utilize methyl esters, but the bicyclic derivative’s steric hindrance may slow ester hydrolysis compared to the target compound.
Biological Activity
Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves several steps, including the protection of amino groups and coupling reactions. The tert-butoxycarbonyl (Boc) group is often employed to protect the amine during synthesis, allowing for selective reactions without affecting the amino functionality.
Synthetic Route:
- Step 1: Protection of the amine using Boc anhydride.
- Step 2: Formation of the indolizine core through cyclization reactions.
- Step 3: Methylation at the carboxylic acid position to yield the final product.
2.1 Anticancer Properties
Recent studies have indicated that derivatives of indolizines exhibit anticancer activity. For instance, this compound has shown promising results in inhibiting cancer cell proliferation in vitro.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 10 | Inhibition of cell cycle progression |
| A549 (Lung) | 12 | Modulation of apoptotic pathways |
2.2 Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
3. Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- A study published in Molecules highlighted the synthesis and biological evaluation of indolizine derivatives, demonstrating their potential in cancer therapy due to their ability to induce apoptosis in tumor cells .
- Another research paper focused on the antimicrobial properties of related indolizine derivatives, emphasizing their effectiveness against resistant strains of bacteria .
4. Conclusion
This compound represents a significant advancement in the search for new therapeutic agents with anticancer and antimicrobial properties. Ongoing research is essential to fully elucidate its mechanisms and optimize its efficacy for clinical applications.
Q & A
Q. Q1. What are the standard synthetic routes for preparing Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including Boc (tert-butoxycarbonyl) protection of the amino group, indolizine ring formation, and esterification. For example:
- Step 1 : Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA .
- Step 2 : Indolizine ring formation via cyclization, often catalyzed by palladium or copper-based catalysts under inert atmospheres .
- Step 3 : Methyl esterification using methanol and a coupling agent (e.g., DCC or EDC).
Key variables : Temperature (60–100°C for cyclization), solvent polarity (THF or DMF for solubility), and catalyst loading (1–5 mol%) critically affect yield and purity. Contradictions in reported yields (e.g., 40–75%) often arise from solvent choice or catalyst deactivation .
Advanced Purification and Analytical Challenges
Q. Q2. How can researchers resolve co-elution issues during HPLC purification of this compound, especially when byproducts share similar polarity?
- Method : Use orthogonal purification strategies:
- Data contradiction : Some studies report successful isolation with a single method, while others require combined techniques due to stereochemical impurities .
Stability and Storage
Q. Q3. What are the optimal storage conditions to prevent degradation of the Boc-protected amino group in this compound?
- Stability data : The Boc group is susceptible to acidic hydrolysis. Storage at –20°C under nitrogen in anhydrous DMSO or DCM minimizes decomposition.
- Validation : Periodic NMR analysis (e.g., disappearance of tert-butyl peaks at δ 1.4 ppm in D₂O-exposed samples) confirms integrity .
- Contradiction : Some protocols recommend lyophilization for long-term storage, but this may accelerate hydrolysis if residual acid is present .
Reactivity and Functionalization
Q. Q4. How can the methyl ester moiety be selectively modified without cleaving the Boc group?
- Method : Use mild transesterification conditions (e.g., K₂CO₃ in ethanol at 0°C) to replace the methyl ester with other alkyl groups.
- Caution : Strong nucleophiles (e.g., Grignard reagents) or high temperatures (>40°C) risk Boc deprotection .
- Advanced tip : Computational modeling (DFT) predicts electrophilic susceptibility at the ester carbonyl, guiding selective modifications .
Mechanistic Studies and Computational Modeling
Q. Q5. What computational tools are recommended to study the interaction of this compound with biological targets, such as enzymes or receptors?
- Approach :
- Molecular docking (AutoDock Vina or Schrödinger Suite) to predict binding affinities with active sites (e.g., kinase domains) .
- MD simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories.
- Validation : Correlate computational results with SPR (surface plasmon resonance) binding assays (KD values) .
Application in Drug Discovery
Q. Q6. How does the 2-methylindolizine core influence this compound’s pharmacokinetic properties compared to other heterocycles?
- Data : The indolizine scaffold enhances metabolic stability due to reduced CYP450 oxidation compared to pyrrole or pyridine analogs.
- Evidence : Microsomal stability assays show >60% remaining parent compound after 1 hour (vs. <30% for pyrrole derivatives) .
- Advanced study : Radiolabeling (e.g., ¹⁴C at the methyl group) tracks in vivo distribution and clearance rates .
Troubleshooting Contradictory Data
Q. Q7. How should researchers address discrepancies in reported catalytic efficiencies for indolizine ring-forming reactions?
- Root cause analysis :
- Solution : Reproduce reactions under strictly controlled conditions (e.g., glovebox for air-sensitive steps) and validate with LC-MS .
Safety and Handling
Q. Q8. What precautions are necessary when handling this compound in large-scale reactions?
- Guidelines :
- Emergency measures : In case of skin contact, wash with 10% NaHCO₃ solution to neutralize acidic degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
